molecular formula C23H22N2O2 B10979389 3-[2-(biphenyl-4-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol

3-[2-(biphenyl-4-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol

Cat. No.: B10979389
M. Wt: 358.4 g/mol
InChI Key: SZSKKHGGIBJGDV-UHFFFAOYSA-N
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Description

3-[2-(biphenyl-4-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol is a complex organic compound that features a benzimidazole core linked to a biphenyl group and a propane-1,2-diol moiety

Mechanism of Action

The mechanism of action of 3-[2-(biphenyl-4-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(biphenyl-4-ylmethyl)-1H-benzimidazol-1-yl]propane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole core and the biphenyl group enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-[2-[(4-phenylphenyl)methyl]benzimidazol-1-yl]propane-1,2-diol

InChI

InChI=1S/C23H22N2O2/c26-16-20(27)15-25-22-9-5-4-8-21(22)24-23(25)14-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13,20,26-27H,14-16H2

InChI Key

SZSKKHGGIBJGDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC4=CC=CC=C4N3CC(CO)O

Origin of Product

United States

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